(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 52794-98-6
VCID: VC21539580
InChI: InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
SMILES: C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol

(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid

CAS No.: 52794-98-6

VCID: VC21539580

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid - 52794-98-6

Description

(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a chiral amino acid derivative with a molecular formula of C9H9Cl2NO2 and a molecular weight of approximately 234.08 g/mol . This compound is notable for its unique structure, which includes a dichlorophenyl group attached to the propanoic acid backbone, making it a valuable building block in organic synthesis and medicinal chemistry .

Synthesis Methods

(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid can be synthesized through multiple methods, emphasizing the importance of maintaining its chiral integrity. These methods typically involve the use of activating agents like dicyclohexylcarbodiimide (DCC) or ethyldimethylaminopropylcarbodiimide (EDC) in solid-phase synthesis .

Biological Activities and Applications

This compound exhibits several biological activities, making it a potential candidate for medicinal applications. Its unique structure and chiral nature may confer distinct biological properties compared to similar compounds.

Applications in Research

  • Pharmaceutical Development: It serves as a crucial building block in synthesizing pharmaceuticals, particularly those targeting neurological disorders.

  • Neurotransmitter Research: Used in studies investigating neurotransmitter systems to understand mechanisms of action and potential therapeutic effects.

  • Biochemical Assays: Employed in biochemical assays to evaluate the efficacy of new drug candidates.

Comparison with Similar Compounds

CompoundMolecular FormulaUnique Features
(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acidC9H9Cl2NO2Chiral, dichlorophenyl group
(S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acidC9H9Cl2NO2Enantiomer, potentially different biological activity
3-Amino-3-(phenyl)propanoic acidC9H11NO2Lacks chlorine substituents, simpler structure

The uniqueness of (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid lies in its specific substitution pattern and chiral nature, which may confer distinct biological properties compared to these similar compounds.

Storage and Handling

For storage, it is recommended to select appropriate solvents based on the compound's solubility and store solutions at -80°C for up to six months or at -20°C for up to one month to avoid degradation . To increase solubility, heating the solution to 37°C followed by ultrasonic oscillation can be effective .

CAS No. 52794-98-6
Product Name (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid
Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
IUPAC Name (2R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Standard InChIKey NRCSJHVDTAAISV-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@H](C(=O)[O-])[NH3+])Cl)Cl
SMILES C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])Cl)Cl
Synonyms 52794-98-6;(R)-2-Amino-3-(3,4-dichlorophenyl)propanoicacid;D-3,4-Dichlorophenylalanine;3,4-Dichloro-D-Phenylalanine;(2R)-2-amino-3-(3,4-dichlorophenyl)propanoicacid;D-3,4-DICHLOROPHE;H-D-Phe(3,4-DiCl)-OH;H-3,4-DICHLORO-D-PHE-OH;DICHLOROPHE;AmbotzHAA6380;PubChem18703;AC1ODU3C;D-3,4-Dichlorophenlalanine;SCHEMBL289165;D-3,4-Dichloro-phenylalanine;3,4-DICHLORO-D-PHE-OH;D-PHE(3,4-DICL)-OH;MolPort-001-758-767;H-D-PHE(3,4-CL2)-OH;ZINC1653227;MFCD00671682;3,4-DICHLOROPHENYL-D-ALANINE;AB06767;AC-5851;AM82041
PubChem Compound 6993646
Last Modified Aug 15 2023

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